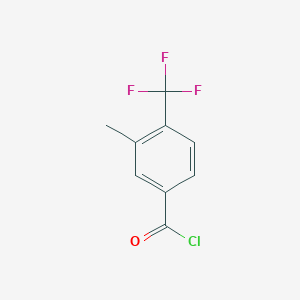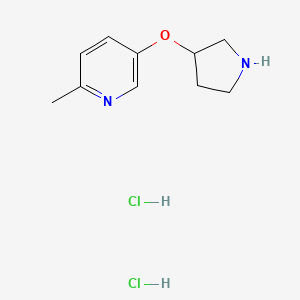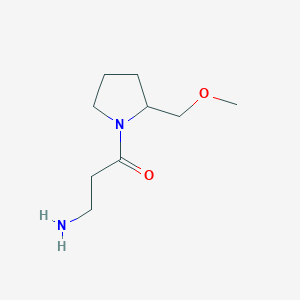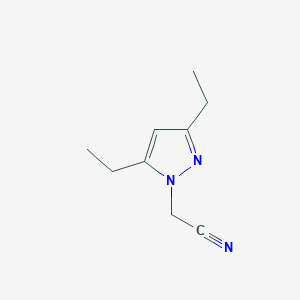
(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol
Overview
Description
The compound “(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol” is a complex organic molecule. It has been studied in the context of Alzheimer’s disease, where it has shown promise as a potential therapeutic agent . The compound has been found to inhibit the self-induced aggregation of the amyloid beta peptide (Aβ1-42), a key factor in the progression of Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which the positions of the atoms in the crystal, their chemical bonds, their crystallographic disorder and various other information can be obtained.Scientific Research Applications
Alzheimer’s Disease Treatment
Compounds similar to “(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol” have been studied for their potential in treating Alzheimer’s disease. For instance, novel 2,3-dihydro-1H-inden-1-ones were designed and evaluated as dual PDE4/AChE inhibitors .
Interaction with RCAR/PYR/PYL Receptor Proteins
Some compounds related to “(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol” have been identified as promising structures interacting with RCAR/PYR/PYL receptor proteins . These proteins are involved in abscisic acid signaling in plants, which is crucial for plant response to stress.
Anti-viral Activity
Indole derivatives, which are structurally similar to “(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol”, have shown anti-viral activity. For example, ethyl 1H-indole-3-carboxylates demonstrated activity against hepatitis C virus (HCV) in Huh-7.5 cells .
Mechanism of Action
The compound acts as an inhibitor of butyrylcholinesterase (BChE), an enzyme that is considered a promising drug target for Alzheimer’s disease . BChE levels and activity significantly increase in the late stages of Alzheimer’s disease . By inhibiting BChE, the compound could potentially slow the progression of the disease.
properties
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-11-12-5-7-16(8-6-12)15-9-13-3-1-2-4-14(13)10-15/h1-4,12,15,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHPIAQBTUVFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



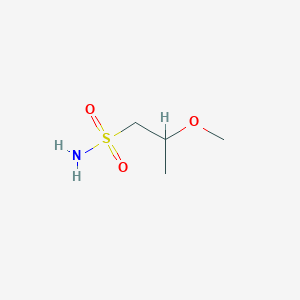
![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)




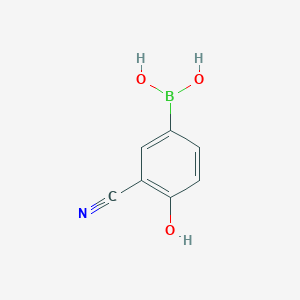
![4-{[2-(Aminooxy)ethyl]sulfanyl}benzonitrile](/img/structure/B1473882.png)
